molecular formula C32H39FNP B14907099 2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline

2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline

Cat. No.: B14907099
M. Wt: 487.6 g/mol
InChI Key: NOZHMYJFIHTFSV-UHFFFAOYSA-N
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Description

2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline is a complex organic compound that features a phosphanyl group, a fluorophenyl group, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline typically involves multi-step organic reactions. A common approach might include:

    Formation of the phosphanyl group: This can be achieved through the reaction of a suitable phosphine precursor with a halogenated aromatic compound.

    Introduction of the fluorophenyl group: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.

    Attachment of the dimethylaniline moiety: This could be done through a nucleophilic substitution reaction where the dimethylaniline acts as a nucleophile.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline would depend on its specific application. In catalysis, it might act as a ligand that coordinates to a metal center, facilitating various chemical transformations. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, influencing their activity and pathways.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common phosphine ligand used in many catalytic processes.

    Fluoroanilines: Compounds with similar fluorophenyl groups, used in pharmaceuticals and agrochemicals.

    Dimethylaniline derivatives: Compounds with similar aniline moieties, used in dyes and pigments.

Uniqueness

2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline is unique due to the combination of its phosphanyl, fluorophenyl, and dimethylaniline groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C32H39FNP

Molecular Weight

487.6 g/mol

IUPAC Name

2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline

InChI

InChI=1S/C32H39FNP/c1-34(2)30-21-12-20-28(24-13-11-14-25(33)23-24)32(30)29-19-9-10-22-31(29)35(26-15-5-3-6-16-26)27-17-7-4-8-18-27/h9-14,19-23,26-27H,3-8,15-18H2,1-2H3

InChI Key

NOZHMYJFIHTFSV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C5=CC(=CC=C5)F

Origin of Product

United States

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